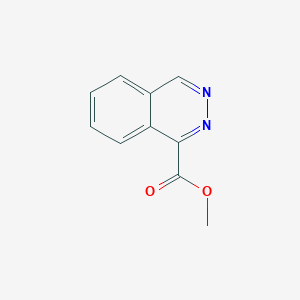

Methyl phthalazine-1-carboxylate

Description

Methyl phthalazine-1-carboxylate is a heterocyclic organic compound featuring a phthalazine core substituted with a methyl ester group at the 1-position. The methyl ester group enhances the compound’s solubility and bioavailability, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

methyl phthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-8-5-3-2-4-7(8)6-11-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUOWRSNYDLOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phthalazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then esterified with methanol in the presence of an acid catalyst to yield this compound. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as ionic liquids as solvents, has been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl phthalazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalazine-1,4-dicarboxylate using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into phthalazine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the phthalazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted phthalazines, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl phthalazine-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

Biology: It is used in the development of fluorescent probes for biological imaging.

Industry: It is utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which methyl phthalazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The pathways involved often include the inhibition of DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate Structural Differences: This compound replaces the methyl ester with an ethyl ester and incorporates a pyrrolo ring fused to the phthalazine core. Physicochemical Properties: Predicted collision cross-section (CCS) values for its adducts range from 161.1–176.0 Ų (e.g., [M+H]+: 161.1 Ų), indicating a larger molecular footprint compared to methyl phthalazine-1-carboxylate due to the ethyl substituent and fused ring system .

Methyl Salicylate

- Functional Group Comparison : Both compounds are methyl esters, but methyl salicylate features a benzene ring with hydroxyl and ester groups, whereas this compound has a nitrogen-containing heterocycle.

- Volatility and Solubility : Methyl salicylate is highly volatile (vapor pressure: ~0.1 mmHg at 25°C) and lipophilic, making it suitable for topical applications. In contrast, this compound’s heterocyclic structure likely reduces volatility and enhances polar interactions .

Pharmaceutical Derivatives

- Methyl [5-(4-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate

- Structural Similarities : Both compounds contain methyl ester/carbamate groups, critical for hydrolytic stability and metabolic resistance.

- Divergent Bioactivity : The benzimidazole moiety in this derivative is associated with antiparasitic activity (e.g., flubendazole analogs), whereas phthalazine derivatives are often explored for CNS modulation .

Natural Methyl Esters

- Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Ester Source and Function: These diterpenoid methyl esters are isolated from plant resins (e.g., Austrocedrus chilensis) and serve ecological roles (e.g., insect resistance). This compound, being synthetic, is tailored for medicinal applications . Chromatographic Behavior: Gas chromatography (GC) retention times for natural methyl esters are influenced by their terpene backbones, while this compound’s aromaticity may result in distinct elution profiles .

Data Tables

Table 1: Key Properties of this compound and Analogs

Table 2: Chromatographic Comparison of Methyl Esters (GC Data)

| Compound | Retention Index (Estimated) | Source |

|---|---|---|

| Sandaracopimaric acid methyl ester | High (hydrophobic diterpene) | Plant resin |

| This compound | Moderate (polar heterocycle) | Synthetic |

Research Findings and Contradictions

- Synthetic Flexibility: this compound’s derivatives (e.g., 4-benzylphthalazin-1-ylamino compounds) demonstrate broad reactivity with amines and sulfonic acids, enabling diverse pharmacological modifications .

- Natural vs. Synthetic Esters : Natural methyl esters () exhibit ecological roles, whereas synthetic analogs prioritize drug-like properties, reflecting divergent evolutionary and industrial optimization pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.